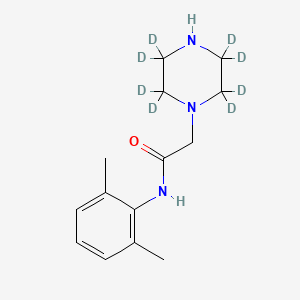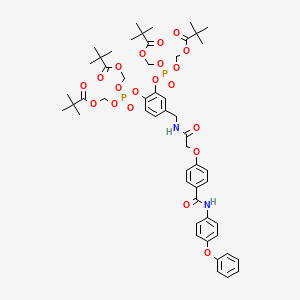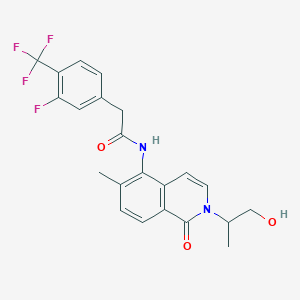
P2X7 receptor antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P2X7 receptor antagonist-1 is a compound that specifically inhibits the activity of the P2X7 receptor, a type of ligand-gated ion channel activated by adenosine triphosphate (ATP). The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune responses . Due to its significant role in these processes, this compound has garnered attention for its potential therapeutic applications in treating diseases associated with inflammation and immune dysregulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P2X7 receptor antagonist-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting material X with reagent Y under specific conditions (e.g., temperature, solvent) to form intermediate A.
Formation of Intermediate B: Intermediate A is then reacted with reagent Z to form intermediate B.
Final Coupling Reaction: Intermediate B is coupled with another reagent to form this compound.
The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires careful optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
P2X7 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Aplicaciones Científicas De Investigación
P2X7 receptor antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X7 receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases such as rheumatoid arthritis, neuropathic pain, and cancer
Industry: Utilized in the development of new drugs targeting the P2X7 receptor.
Mecanismo De Acción
P2X7 receptor antagonist-1 exerts its effects by binding to the P2X7 receptor and inhibiting its activation by ATP. This inhibition prevents the downstream signaling pathways associated with the receptor, including the release of pro-inflammatory cytokines, cell swelling, and apoptosis. The compound specifically targets the allosteric site of the receptor, making it a negative allosteric modulator .
Comparación Con Compuestos Similares
P2X7 receptor antagonist-1 is compared with other similar compounds, such as:
A-804598: A potent P2X7 receptor antagonist with similar inhibitory effects.
JNJ-47965567: Another P2X7 receptor antagonist with high selectivity and potency.
AZ10606120: Known for its effectiveness in blocking P2X7 receptor activity.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H20F4N2O3 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-N-[2-(1-hydroxypropan-2-yl)-6-methyl-1-oxoisoquinolin-5-yl]acetamide |
InChI |
InChI=1S/C22H20F4N2O3/c1-12-3-5-16-15(7-8-28(21(16)31)13(2)11-29)20(12)27-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13,29H,10-11H2,1-2H3,(H,27,30) |
Clave InChI |
JECILOFRRYCNDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CO)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



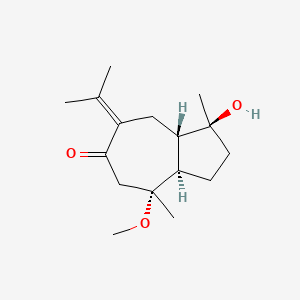


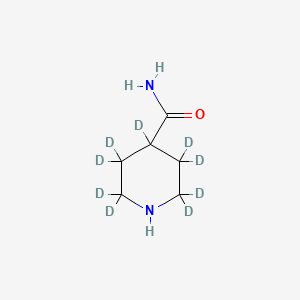
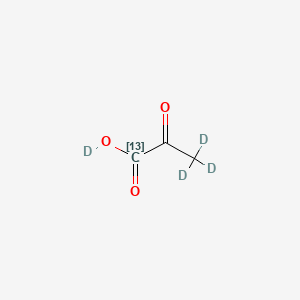
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

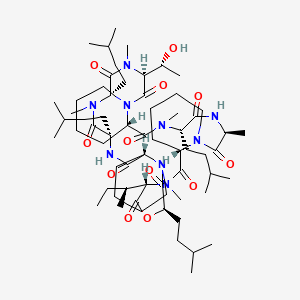
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
